molecular formula C20H14N4O4S B11677051 N-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide

N-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide

Cat. No.: B11677051
M. Wt: 406.4 g/mol
InChI Key: CBGQLWGFGXXAKT-UHFFFAOYSA-N
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Description

N-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide is a complex organic compound that features a thiadiazole ring, a naphthalene moiety, and a nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the 1,3,4-thiadiazole ring, which can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base. The resulting intermediate is then reacted with naphthalene-1-carboxylic acid to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

N-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s nitrophenoxy group can also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide is unique due to its combination of a thiadiazole ring and a naphthalene moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H14N4O4S

Molecular Weight

406.4 g/mol

IUPAC Name

N-[5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide

InChI

InChI=1S/C20H14N4O4S/c25-19(17-7-3-5-13-4-1-2-6-16(13)17)21-20-23-22-18(29-20)12-28-15-10-8-14(9-11-15)24(26)27/h1-11H,12H2,(H,21,23,25)

InChI Key

CBGQLWGFGXXAKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NN=C(S3)COC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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